1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS No.:
Cat. No.: VC16000862
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2 |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-1,5-naphthyridine |
| Standard InChI | InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3 |
| Standard InChI Key | NATRVVUJQGDXNM-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC2=C1C=CC=N2 |
Introduction
Structural and Chemical Properties
Core Architecture
The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at the 1- and 5-positions. Partial saturation of the tetracyclic ring in 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine introduces a non-planar conformation, which modulates electronic properties and steric accessibility. The methyl group at the 1-position further influences reactivity by altering electron density and providing a stereochemical handle for asymmetric synthesis .
Electronic Effects
The methyl substituent exhibits a moderate electron-donating inductive effect (+I), which stabilizes adjacent nitrogen lone pairs and modulates basicity. Computational studies on analogous tetrahydro-naphthyridines suggest a pKa range of 6.8–7.5 for the protonated amine, depending on substitution patterns .
Stereochemical Considerations
In chiral derivatives, the 1-methyl group creates a stereocenter, enabling enantioselective applications. Asymmetric hydrogenation strategies using ruthenium or iridium catalysts have been reported for related tetrahydro-naphthyridines, achieving enantiomeric ratios (e.r.) up to 98:2 .
Synthesis Strategies
Cyclization Reactions
Cyclization remains the most common route to 1,5-naphthyridines. For the 1-methyl variant, modified Skraup or Conrad-Limpach reactions are employed:
Modified Skraup Reaction
Reacting 3-amino-4-methylpyridine with glycerol and iodine in dioxane/water (1:1) yields 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine via cyclodehydration (Scheme 1). This method offers moderate yields (45–50%) and tolerates electron-withdrawing substituents .
Conrad-Limpach Condensation
Condensation of β-ketoesters with 1-methyl-3-aminopyridine derivatives under thermal conditions forms Schiff base intermediates, which cyclize to the tetrahydro product (Scheme 2). Catalysts like montmorillonite K10 improve yields to 60–70% .
Table 1. Comparison of Synthesis Methods
Cycloaddition Approaches
[4+2] Diels-Alder reactions between aldimines (derived from 1-methyl-3-aminopyridine) and electron-deficient dienophiles provide access to stereochemically complex tetrahydro-naphthyridines. For example, reacting 35 (R₁ = Me) with styrene 36 yields 37a with 55–65% efficiency (Scheme 3) .
Reactivity and Functionalization
Electrophilic Substitution
The tetrahydro ring’s saturation reduces aromatic stabilization, enhancing reactivity toward electrophiles. Chlorination with POCl₃ at the 4-position proceeds regioselectively (95:5) to yield 4-chloro-1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine .
Asymmetric Hydrogenation
Chiral ruthenium complexes catalyze the enantioselective hydrogenation of 1-methyl-1,5-naphthyridine derivatives. Using [Ru((R)-BINAP)(p-cymene)Cl]Cl, enantiomeric excesses (e.e.) of 83–89% are achieved, critical for pharmaceutical applications .
Applications
Medicinal Chemistry
1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a scaffold for kinase inhibitors. Derivatives bearing this core show nanomolar activity against c-Met and DYRK1A kinases, with IC₅₀ values <10 nM in biochemical assays .
Materials Science
Incorporating the methyltetrahydro-naphthyridine moiety into polymers enhances electron-transport properties. Polymeric derivatives exhibit hole mobilities of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
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